molecular formula C11H20N2O2 B2656117 tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate CAS No. 1782526-21-9

tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate

Cat. No. B2656117
CAS RN: 1782526-21-9
M. Wt: 212.293
InChI Key: ISRMYJPUDZEWEQ-UHFFFAOYSA-N
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Description

“tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate” is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 . It is used in various fields like drug discovery, catalysis, and material synthesis.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=C(OC©©C)NC1CC12CC(N)C2 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Crystal Structure Analysis

  • The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives has revealed that tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds. These compounds are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing the structural versatility of tert-butyl carbamates in crystallography (Baillargeon et al., 2017).

Synthetic Chemistry Applications

  • In synthetic chemistry, tert-butyl carbamates have been used for chemoselective transformations of amino protecting groups. The N-tert-butyldimethylsilyloxycarbonyl group, a variant of tert-butyl carbamate, has been synthesized from commonly used amino protecting groups and shown to react efficiently with various electrophiles (Sakaitani & Ohfune, 1990).
  • Another study highlights the preparation of α-functionalized α-amino silanes using tert-butyl carbamate derivatives, demonstrating the utility of tert-butyl carbamates in the preparation of complex organic molecules (Sieburth, Somers, & O'hare, 1996).
  • The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in many biologically active compounds, exemplifies the role of tert-butyl carbamates in drug synthesis (Zhao, Guo, Lan, & Xu, 2017).

Material Science and CO2 Capture

  • Research on amine surface density in carbon dioxide adsorption on functionalized mixed oxide surfaces indicates that tert-butyl carbamates can be effective in CO2 capture. This study showcases the role of tert-butyl carbamates in environmental applications, particularly in the context of carbon capture technologies (Young & Notestein, 2011).

properties

IUPAC Name

tert-butyl N-(5-aminospiro[2.3]hexan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-7(12)5-11/h7-8H,4-6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRMYJPUDZEWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782526-21-9
Record name tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate
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